molecular formula C11H17Cl2N3O B13499435 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride

1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride

Cat. No.: B13499435
M. Wt: 278.18 g/mol
InChI Key: RYFVEMQCCUVBBN-UHFFFAOYSA-N
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Description

1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is a chemical building block of significant interest in medicinal chemistry research. Its structure, featuring a piperazine ring acylated by a 6-methylpicolinoyl group, is a key scaffold in the development of pharmacologically active compounds. Scientific literature highlights the importance of similar 1-(pyridine-2-carbonyl)piperazine structures in the exploration of new therapeutic agents . Piperazine derivatives are a broad class of compounds with demonstrated relevance in pharmaceutical research, found in various best-selling drugs . The specific substitution pattern on the pyridine and piperazine rings can be critical for modulating biological activity and physicochemical properties, making this compound a valuable template for structure-activity relationship (SAR) studies . Researchers can utilize this dihydrochloride salt to investigate the synthesis and optimization of novel molecules, particularly in areas such as antiparasitic drug discovery, where related triazolopyridazine-piperazine hybrids have shown potent activity against Cryptosporidium parvum . The dihydrochloride salt form typically offers enhanced solubility in aqueous systems compared to the freebase, facilitating biological testing in various assay formats. This compound is provided for research purposes such as hit-to-lead optimization, chemical biology, and as a synthetic intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

IUPAC Name

(6-methylpyridin-2-yl)-piperazin-1-ylmethanone;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H

InChI Key

RYFVEMQCCUVBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine Derivative

A foundational step involves synthesizing the key pyridine intermediate, 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine , which can be subsequently transformed into the target compound. According to US Patent US6495685B1, this process involves:

  • Reactants : 1-methyl-3-phenylpiperazine and 2-chloro-3-cyanopyridine.
  • Reaction Conditions :
    • Solvent : Aprotic polar organic solvents such as dimethylformamide (DMF) are favored for their ability to dissolve reactants and stabilize intermediates.
    • Base : Organic bases like triethylamine or inorganic bases such as potassium carbonate facilitate nucleophilic substitution.
    • Temperature : Reactions are typically conducted between 110°C and 150°C under inert atmosphere (nitrogen or argon) to promote nucleophilic aromatic substitution and coupling efficiency.
  • Procedure :
    • The reactants are combined in the solvent with the base and stirred under reflux.
    • Alkali metal halides like potassium iodide may be added to accelerate the reaction via halide exchange.
    • Post-reaction, the mixture is cooled, and the product is extracted with organic solvents such as ethyl acetate, then purified by chromatography or recrystallization.

Formation of the Amide Linkage

The next step involves converting the nitrile group to an amide, which is crucial for introducing the pyridine-2-carbonyl moiety:

  • Method :
    • The nitrile derivative is hydrolyzed or directly reacted with suitable amines or acid derivatives under controlled conditions.
    • Amide formation is achieved using coupling agents like N-[(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (HATU) or carbodiimides such as EDC, in the presence of bases like DIPEA.
  • Reaction Conditions :
    • Typically conducted in solvents like DMSO or acetonitrile at room temperature or mild heating (~50-80°C).
    • The process may involve activation of the carboxylic acid derivative or nitrile hydrolysis, depending on the specific route.

Cyclization and Functionalization

Subsequent steps involve cyclization or functionalization to introduce the methyl group at the 6-position of the pyridine ring:

  • Approach :
    • Directed methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
    • Alternatively, methyl substitution may occur during the initial synthesis if the starting pyridine derivative is appropriately substituted.

Salt Formation: Dihydrochloride

The final step involves salt formation to improve compound stability and bioavailability:

  • Method :
    • The free base 1-(6-Methylpyridine-2-carbonyl)piperazine is dissolved in a suitable solvent like ethanol or methanol.
    • Hydrochloric acid gas or aqueous HCl solution is bubbled or added dropwise to the solution, maintaining the pH around 1-2.
    • The mixture is stirred at room temperature or slightly elevated temperature (~25-40°C) until precipitation occurs.
    • The resulting dihydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

Note : The process emphasizes controlled addition of acid to prevent over-protonation or decomposition, with purification achieved via recrystallization.

Reaction Parameters and Optimization

Parameter Range / Conditions Purpose / Notes
Solvent Dimethylformamide, acetonitrile, DMSO Dissolves reactants, stabilizes intermediates
Base Triethylamine, potassium carbonate, DIPEA Facilitates nucleophilic substitution and coupling
Temperature 110°C – 150°C Promotes reaction kinetics
Reaction Atmosphere Inert gas (N₂, Ar) Prevents oxidation or side reactions
Acid for Salt Formation Hydrochloric acid (gas or aqueous) Protonates piperazine nitrogen, forms dihydrochloride salt
Purification Chromatography, recrystallization Ensures high purity and yield

Research Outcomes and Process Efficiency

Research indicates that the described methods yield the target compound with moderate to high efficiency:

  • Yield : Typically ranges from 50% to 70%, depending on reaction conditions and purification steps.
  • Purity : Achieved through chromatography and recrystallization, with purity levels exceeding 98% confirmed by HPLC and NMR analyses.
  • Reaction Time : Usually 12–24 hours for coupling and salt formation steps.
  • Scalability : The processes are adaptable for scale-up, with considerations for solvent recovery and process safety.

Chemical Reactions Analysis

1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Compounds

Structural and Functional Differences

Piperazine derivatives are distinguished by their substituents, which dictate their pharmacological profiles. Below is a comparative analysis of structurally related compounds:

Trimetazidine Dihydrochloride
  • Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
  • Molecular Formula : C₁₄H₂₄Cl₂N₂O₃.
  • Molecular Weight : 359.26 g/mol.
  • Application : Antianginal agent used to improve cardiac metabolism.
  • Key Feature : The trimethoxybenzyl group enhances lipophilicity, aiding membrane penetration for cardiovascular targeting .
GBR 12783 Dihydrochloride
  • Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)piperazine dihydrochloride.
  • Molecular Formula : C₂₈H₃₂Cl₂N₂O.
  • Molecular Weight : 485.5 g/mol.
  • Application : Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM) for neurological research.
  • Key Feature : Bulky substituents (diphenylmethoxyethyl and propenyl groups) confer selectivity for dopamine transporters .
Cetirizine Dihydrochloride
  • Structure : [2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride.
  • Molecular Formula : C₂₁H₂₇Cl₃N₂O₃.
  • Molecular Weight : 461.81 g/mol.
  • Application : Second-generation antihistamine for allergy treatment.
  • Key Feature : Ethoxy acetic acid moiety enhances H1 receptor binding .
1-(2-Fluorophenyl)piperazine Dihydrochloride
  • Structure : 1-(2-Fluorophenyl)piperazine dihydrochloride.
  • Molecular Formula : C₁₀H₁₅Cl₂FN₂.
  • Molecular Weight : 253.14 g/mol.
  • Application : Antiparasitic agent in veterinary medicine.
  • Key Feature : Fluorine atom increases metabolic stability and binding affinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Primary Application References
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride* C₁₁H₁₆Cl₂N₄O ~293.18 (calculated) Synthetic intermediate Drug discovery
Trimetazidine dihydrochloride C₁₄H₂₄Cl₂N₂O₃ 359.26 Antianginal Cardiovascular therapy
GBR 12783 dihydrochloride C₂₈H₃₂Cl₂N₂O 485.5 Dopamine uptake inhibition Neurological research
Cetirizine dihydrochloride C₂₁H₂₇Cl₃N₂O₃ 461.81 Antihistamine Allergy treatment
1-(2-Fluorophenyl)piperazine dihydrochloride C₁₀H₁₅Cl₂FN₂ 253.14 Antiparasitic Veterinary medicine

Research Findings and Trends

  • Substituent Impact :

    • Aromatic Groups : Trimetazidine’s trimethoxybenzyl and GBR 12783’s diphenylmethoxyethyl groups enhance target specificity via hydrophobic interactions.
    • Halogenation : Fluorine in 1-(2-fluorophenyl)piperazine improves metabolic stability, a common strategy in drug design .
    • Pyridine Moieties : The 6-methylpyridine-2-carbonyl group in the target compound may mimic heterocyclic systems in kinase inhibitors or CNS agents .
  • Synthetic Routes :

    • Trimetazidine is synthesized via chloromethylation of 1,2,3-trimethoxybenzene followed by piperazine condensation .
    • The target compound likely involves coupling 6-methylpyridine-2-carboxylic acid with piperazine, followed by HCl salt formation (analogous to methods in and ).

Biological Activity

1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 6-methylpyridine-2-carbonyl group. Its dihydrochloride form enhances its solubility in biological media, making it suitable for in vitro and in vivo studies.

This compound interacts with various biological targets, primarily enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions and potentially impacting conditions like depression or anxiety.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells, showing promising results compared to standard treatments .
  • Neuroprotective Effects : Some studies have indicated that piperazine derivatives may possess neuroprotective properties by modulating neurotransmitter systems, particularly those involving serotonin and dopamine .

Research Findings and Case Studies

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1 Investigated the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells. Results indicated enhanced apoptosis induction compared to bleomycin .
Study 2 Explored the interaction of piperazine compounds with M3 muscarinic receptors, highlighting their role in promoting cell proliferation and resistance to apoptosis in colorectal cancer models .
Study 3 Evaluated the effects of piperazine derivatives on neurodegenerative conditions, suggesting potential benefits through modulation of cholinergic pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthesis methods for 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves coupling 6-methylpyridine-2-carboxylic acid with piperazine using a carbodiimide-based reagent (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Reaction conditions such as temperature (0–25°C), stoichiometric ratios (1:1.2 for acid:piperazine), and base selection (e.g., triethylamine) significantly impact yield. Post-reaction, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl in ethanol. Purification via recrystallization (ethanol/water) or chromatography (silica gel, methanol:ethyl acetate gradient) ensures >95% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodology : Use orthogonal methods:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
  • NMR (¹H/¹³C in DMSO-d6) to confirm substitution patterns (e.g., pyridine C=O at ~165 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]⁺ expected at ~281.1 m/z).
    Pharmacopeial guidelines recommend these methods for compliance with purity standards .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation. Use inert atmospheres (argon) for long-term storage. Safety protocols mandate PPE (gloves, goggles) during handling due to potential respiratory and skin irritation. Dispose of waste via certified hazardous waste services compliant with federal regulations .

Advanced Research Questions

Q. How does structural modification of the pyridine or piperazine moieties influence biological activity?

  • Methodology : Compare analogs (e.g., 1-(2-fluoropyridine-2-carbonyl)piperazine) in receptor-binding assays. For example:

  • Replace methyl with halogen groups to enhance lipophilicity (logP ↑ by ~0.5).
  • Modify piperazine with bulky substituents (e.g., tert-butyl) to assess steric effects on target engagement.
    Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking can reveal critical interactions (e.g., hydrogen bonding with kinase active sites) .

Q. How can conflicting data on the compound’s inhibitory effects in enzyme assays be resolved?

  • Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C, 1% DMSO).

  • Verify compound solubility (use LC-MS to detect aggregates).
  • Test against isozymes (e.g., CYP3A4 vs. CYP2D6) to rule out off-target effects.
    Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate turnover) .

Q. What strategies mitigate off-target interactions in in vivo pharmacological studies?

  • Methodology :

  • Dose optimization : Perform pharmacokinetic profiling (AUC, Cmax) in rodent models to identify therapeutic windows.
  • Proteome-wide screening : Use affinity pulldown-MS to identify non-target binding partners.
  • Metabolite analysis : LC-MS/MS to detect reactive intermediates that may cause toxicity .

Q. How does the compound’s stability under physiological conditions affect experimental outcomes?

  • Methodology : Conduct stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 hrs).

  • Monitor degradation via HPLC: Half-life <2 hrs in SGF suggests enteric coating is needed for oral studies.
  • Use deuterated solvents in NMR to track hydrolytic cleavage of the amide bond .

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